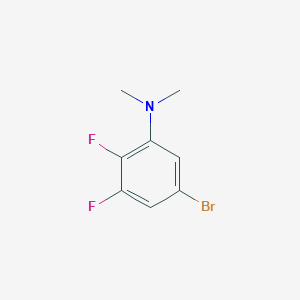

5-bromo-2,3-difluoro-N,N-dimethylaniline

Descripción general

Descripción

5-bromo-2,3-difluoro-N,N-dimethylaniline is a chemical compound with the molecular formula C8H8BrF2N . It has a molecular weight of 236.06 .

Molecular Structure Analysis

The molecular structure of 5-bromo-2,3-difluoro-N,N-dimethylaniline contains a total of 20 bonds; 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 tertiary amine (aromatic) .Aplicaciones Científicas De Investigación

Organic Synthesis

5-bromo-2,3-difluoro-N,N-dimethylaniline: is a valuable compound in organic synthesis, particularly in the construction of complex molecules. Its bromo and fluoro substituents make it a versatile intermediate for various coupling reactions, such as Suzuki and Stille couplings, which are pivotal in creating carbon-carbon bonds . These reactions are essential for synthesizing pharmaceuticals, agrochemicals, and polymers with specific electronic properties for use in organic electronics .

Pharmacology

In pharmacological research, 5-bromo-2,3-difluoro-N,N-dimethylaniline serves as a precursor for developing novel drug molecules. Its structural features, including the presence of halogens, allow for the modulation of the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents . This compound can be used to synthesize benzamide derivatives, which have a broad range of biological activities and could lead to new treatments for various diseases.

Biochemistry

The compound’s unique structure enables its use in biochemistry for probing enzyme mechanisms and studying protein-ligand interactions. It can act as a synthetic analogue for naturally occurring molecules, helping to elucidate the function of enzymes and other proteins in biological systems.

Material Science

5-bromo-2,3-difluoro-N,N-dimethylaniline: is also instrumental in material science. It can be incorporated into the synthesis of low-bandgap polymers and small molecules for organic photovoltaics and light-emitting diodes (LEDs). The electron-withdrawing nature of the fluoro groups can lower the bandgap, enhancing the electronic properties of the materials .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material in various chromatographic and spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC. These techniques are crucial for the qualitative and quantitative analysis of complex mixtures in research and industry .

Environmental Science

Lastly, 5-bromo-2,3-difluoro-N,N-dimethylaniline has applications in environmental science. It can be used to study the environmental fate of halogenated compounds, their biodegradation pathways, and their potential impact on ecosystems. Understanding these aspects is vital for assessing the environmental risks associated with the use of such compounds .

Mecanismo De Acción

Mode of Action

. These structural features may influence its interaction with its targets.

Pharmacokinetics

. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. .

Propiedades

IUPAC Name |

5-bromo-2,3-difluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2N/c1-12(2)7-4-5(9)3-6(10)8(7)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRLAELBZPRRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

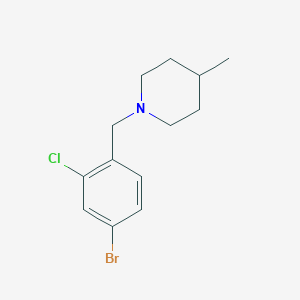

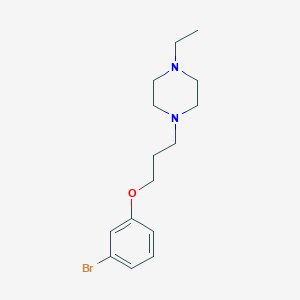

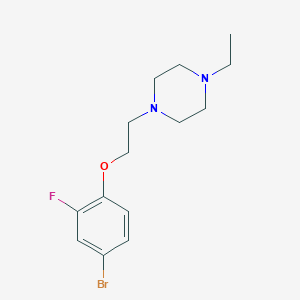

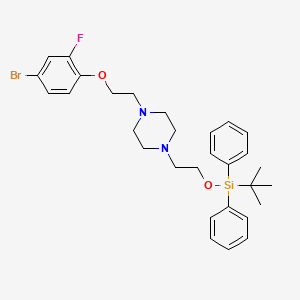

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

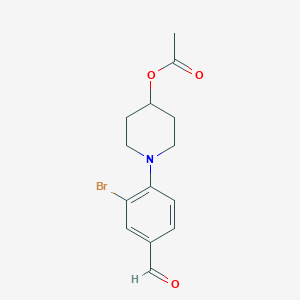

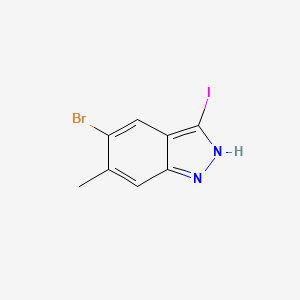

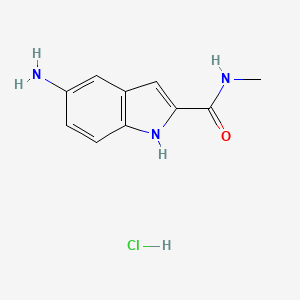

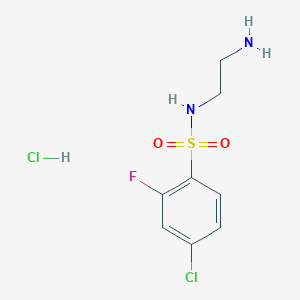

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)

![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)